2,4-Dichlorobenzoyl Cyanide

Description

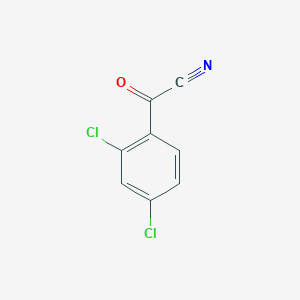

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJCNUBDKYFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431458 | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-43-6 | |

| Record name | 2,4-Dichlorobenzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichlorobenzoyl cyanide chemical properties

An In-depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide: Properties, Synthesis, and Reactivity

Introduction

This compound, with CAS Number 35022-43-6, is a highly reactive aromatic organic compound.[1][2][3] Structurally, it is classified as an acyl cyanide, a functional group consisting of a carbonyl group single-bonded to a cyanide moiety.[4] The presence of the electron-withdrawing dichlorinated phenyl ring, coupled with the inherent reactivity of the acyl cyanide group, makes this molecule a valuable and versatile intermediate in synthetic organic chemistry. Its primary applications are found in the synthesis of agrochemicals, specifically benzoylcyclohexanedione pesticides, and it is also recognized as a key intermediate or impurity in the manufacturing of pharmaceuticals like the anticonvulsant drug Lamotrigine.[1][3][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is typically encountered as a grey solid at room temperature.[1][5] Its reactivity profile is largely dictated by the electrophilic carbonyl carbon, which is activated by both the adjacent cyanide group and the dichlorinated aromatic ring.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 35022-43-6 | [1][2][3][5][6] |

| Molecular Formula | C₈H₃Cl₂NO | [1][2][5][6] |

| Molecular Weight | 200.02 g/mol | [1][5] |

| Appearance | Grey Solid | [1][5][7] |

| Solubility | Soluble in Dichloromethane | [5] |

| Storage Temperature | Room Temperature; 2-8°C recommended for long-term | [5][7] |

Chemical Structure

The structure features a benzene ring substituted with chlorine atoms at positions 2 and 4, and a benzoyl cyanide group at position 1.

Caption: Chemical Structure of this compound.

Synthesis Protocols

Acyl cyanides are classically prepared via the salt metathesis reaction between an acyl chloride and a cyanide salt.[4] In the case of this compound, the precursor is 2,4-dichlorobenzoyl chloride. The choice of cyanide source (e.g., sodium cyanide, cuprous cyanide) and solvent is critical to optimize yield and minimize side reactions, particularly hydrolysis of the highly reactive acyl chloride starting material.[8][9]

Representative Synthesis Workflow

The following protocol is a representative method adapted from procedures for structurally similar dichlorobenzoyl cyanides.[9][10][11]

Objective: To synthesize this compound from 2,4-Dichlorobenzoyl chloride.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN) or Sodium Cyanide (NaCN)

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Toluene)

-

Inert gas atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 2,4-Dichlorobenzoyl chloride and the chosen anhydrous aprotic solvent.

-

Causality: The use of an anhydrous aprotic solvent is crucial to prevent the premature hydrolysis of the 2,4-Dichlorobenzoyl chloride, which would form the unreactive 2,4-dichlorobenzoic acid.[12] An inert atmosphere prevents moisture from the air from interfering.

-

-

Cyanide Addition: The cyanide salt (e.g., CuCN) is added to the stirred solution. The reaction may be performed at room temperature or require heating depending on the specific reagents.[9]

-

Expertise: Cuprous cyanide is often preferred in these reactions as it can enhance the reaction rate and selectivity compared to alkali metal cyanides in certain solvent systems.

-

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salt byproduct (e.g., CuCl or NaCl) is removed by filtration.[10]

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. It is an excellent substrate for nucleophilic acyl substitution.[4][13]

Nucleophilic Acyl Substitution

In a nucleophilic acyl substitution reaction, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the cyanide ion as a leaving group to form a new acyl compound.[13] This pathway is fundamental to its use as a synthetic intermediate.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[13]

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O pi bond is reformed, and the C-CN bond is cleaved, ejecting the cyanide ion (CN⁻), which is a relatively good leaving group.

-

Caption: General mechanism for Nucleophilic Acyl Substitution.

Hydrolysis

In the presence of water, especially under acidic or basic conditions, this compound will readily hydrolyze. The nucleophile is water (neutral) or hydroxide (basic). The final product of complete hydrolysis is 2,4-dichlorobenzoic acid and hydrogen cyanide (or cyanide salt).[8][14] This reactivity underscores the need for anhydrous conditions during its synthesis and handling in other reactions.

Use in Heterocyclic Synthesis

The dual reactivity of the carbonyl and cyanide groups makes it a precursor for synthesizing heterocyclic compounds. For instance, its reaction with aminoguanidine is a step in the synthesis of triazine derivatives, a core structure in the drug Lamotrigine.[9][15]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution. Acyl cyanides and related benzyl cyanides are classified as toxic or fatal if ingested, inhaled, or absorbed through the skin.[16][17]

Hazard Identification and Precautions

The following table summarizes the key GHS hazard classifications and precautionary statements.

| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] P270: Do not eat, drink or smoke when using this product.[18] P280: Wear protective gloves/protective clothing/eye protection.[16][18] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[18] |

| Skin/Eye Irritation | H315: Causes skin irritation.[16][18] H319: Causes serious eye irritation.[16][18] | P264: Wash skin thoroughly after handling.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Use of a closed system is recommended for larger quantities.[18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18] The storage area should be secure and accessible only to authorized personnel.[16][18]

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[16]

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.7: Nucleophilic Addition of Cyanide and Acetylide. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide.... Retrieved from [Link]

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 19.17: Nucleophilic Addition of –CN. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Why doesn't an aliphatic acyl chloride react with cyanide ions in aqueous sulphuric acid undergo nucleophilic addition elimination?. Retrieved from [Link]

-

The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Google Patents. (2000). US 6,639,072 B1. Retrieved from [Link]

- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.

-

Pharmaffiliates. (n.d.). CAS No : 35022-43-6 | Product Name : 2,4-Dichloro benzoyl Cyanide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenylacetonitrile. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H3Cl2NO | CID 9834232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 35022-43-6 [chemicalbook.com]

- 4. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. americanelements.com [americanelements.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 11. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. 2,3-Dichlorobenzoyl Cyanide (Lemotrigine Side Chain) Online | 2,3-Dichlorobenzoyl Cyanide (Lemotrigine Side Chain) Manufacturer and Suppliers [scimplify.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

2,4-Dichlorobenzoyl cyanide synthesis pathways

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzoyl Cyanide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key chemical intermediate. As a reactive acyl cyanide, this compound serves as a valuable building block in the synthesis of various target molecules, including agrochemicals and as an impurity reference standard in pharmaceutical development.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and critical safety considerations.

Strategic Overview of Synthesis

The principal and most direct route to this compound is through the nucleophilic acyl substitution of its corresponding acyl chloride, 2,4-Dichlorobenzoyl chloride. The primary variables in this transformation are the choice of cyanating agent, the catalytic system, and the reaction solvent. The overall synthetic logic begins with the readily available 2,4-dichlorotoluene, which is converted to the acyl chloride before the final cyanation step.

Caption: Overall synthesis pathway from 2,4-Dichlorotoluene to this compound.

The synthesis of the 2,4-Dichlorobenzoyl chloride precursor is typically achieved via the chlorination of 2,4-dichlorotoluene to 2,4-dichlorotrichlorotoluene, followed by a controlled hydrolysis.[4][5][6] This guide, however, will focus on the critical final step: the cyanation reaction.

The Core Reaction: Cyanation of 2,4-Dichlorobenzoyl Chloride

The conversion of an acyl chloride to an acyl cyanide is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the cyanide anion (CN⁻), a potent nucleophile. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the final acyl cyanide product.

The primary challenge in this synthesis is not the mechanism itself, but managing the practical aspects of the reaction, such as the solubility of inorganic cyanide salts in organic solvents and mitigating side reactions.

Cyanating Agents and Methodologies

The choice of cyanide source is the most critical decision, dictating the necessary reaction conditions, including catalyst and solvent selection.

A. Alkali Metal Cyanides (NaCN, KCN)

Sodium and potassium cyanide are inexpensive and common cyanating agents. However, their ionic nature and poor solubility in typical aprotic organic solvents create a two-phase system (solid-liquid), which can lead to slow and inefficient reactions.[7]

-

Causality Behind Experimental Choices: To overcome this solubility barrier, several strategies are employed. The reaction can be run at high temperatures in a high-boiling solvent like o-dichlorobenzene to increase reaction rates.[7] Alternatively, phase-transfer catalysts (PTCs) such as quaternary ammonium salts can be used to transport the cyanide anion from the solid phase into the organic phase where the reaction occurs. A more modern approach involves the use of catalysts like silver iodide (AgI) and polyethylene glycol (PEG-400) in DMF, which can facilitate the reaction even at room temperature.[8]

B. Heavy Metal Cyanides (CuCN)

Copper(I) cyanide (cuprous cyanide) is a frequently used reagent for the synthesis of aroyl cyanides, a method related to the Rosenmund-von Braun reaction.[9] Although more expensive and toxic than alkali cyanides, CuCN offers distinct advantages.

-

Expertise & Experience: Copper(I) cyanide has better compatibility with organic solvents than NaCN or KCN. The mechanism is believed to involve coordination between the copper salt and the reactants, facilitating the displacement of the chloride. It can be used stoichiometrically or, in some cases, catalytically with an alkali metal cyanide.[7] This method is particularly effective for aroyl chlorides and can often provide higher yields and cleaner reactions compared to uncatalyzed reactions with alkali cyanides.[10][11] For the analogous synthesis of 2,3-dichlorobenzoyl cyanide, a key intermediate for the drug Lamotrigine, the reaction of the corresponding acyl chloride with cuprous cyanide is a well-documented and industrially significant method.[11][12]

C. Alternative and Less Toxic Cyanide Sources

Growing emphasis on green chemistry has prompted research into less acutely toxic cyanide sources. Potassium ferrocyanide [K₄Fe(CN)₆] is a stable, non-toxic coordination complex that can serve as a cyanide source in palladium-catalyzed reactions for aryl halides.[9][13] While less common for acyl chlorides, its use represents a frontier in safer cyanation chemistry.[14] Similarly, zinc cyanide (Zn(CN)₂) is another less toxic alternative employed in nickel-catalyzed cyanations of aryl chlorides.[13][15]

Comparative Analysis of Synthesis Protocols

The selection of a specific protocol depends on factors such as scale, available equipment, cost, and safety considerations.

| Parameter | Method A: NaCN/High Temp | Method B: CuCN/Toluene | Method C: Catalytic/DMF |

| Cyanide Source | Sodium Cyanide (NaCN) | Copper(I) Cyanide (CuCN) | Potassium Ferrocyanide [K₄Fe(CN)₆] |

| Catalyst/Promoter | Copper(I) Cyanide (catalytic) | None (stoichiometric) | AgI, KI, PEG-400 |

| Solvent | o-Dichlorobenzene | Toluene or neat | Dimethylformamide (DMF) |

| Temperature | 150-210 °C[7] | ~160 °C[16][17] | Room Temperature[8] |

| Key Advantage | Low-cost reagents | High yields, good for aroyls | Mild conditions, safer CN source |

| Key Disadvantage | Harsh conditions, side products | Toxic heavy metal waste | Catalyst cost, solvent removal |

Detailed Experimental Protocol: Cyanation using CuCN

This protocol is a representative procedure for the synthesis of an aroyl cyanide using copper(I) cyanide, adapted from methods for similar substrates.[16][17] It is a self-validating system where reaction completion can be monitored, and product purity is confirmed via standard analytical techniques.

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a dry nitrogen or argon atmosphere. This is critical as 2,4-Dichlorobenzoyl chloride is moisture-sensitive and will hydrolyze.[4][18]

-

Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,4-Dichlorobenzoyl chloride (1.0 eq) and copper(I) cyanide (1.1-1.2 eq).

-

Reaction: Begin vigorous stirring and heat the mixture to 160-165°C using a heating mantle. Maintain this temperature for 5-7 hours. The reaction is typically run neat (without solvent).[16][17]

-

Monitoring: Periodically and carefully take small aliquots from the reaction mixture. Quench with a small amount of water and extract with dichloromethane. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to approximately 85°C. Cautiously add toluene (approx. 3-4 mL per gram of starting material) to the mixture. Stir for 1 hour while allowing it to cool further to room temperature (15-20°C).[16]

-

Isolation: Filter the slurry through a pad of Celite to remove the precipitated inorganic salts (copper chloride and excess CuCN). Wash the filter cake with a small amount of fresh toluene.

-

Purification: Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product, a grey solid, can be purified by either vacuum distillation or recrystallization from a suitable solvent such as petroleum ether.[1][16]

-

Characterization: The final product should be characterized to confirm its identity and purity. Techniques include ¹H and ¹³C NMR, IR spectroscopy (a strong C≡N stretch will be visible around 2230 cm⁻¹), and mass spectrometry. The melting point should also be determined.

Mandatory Safety and Handling Protocols

The synthesis of this compound involves multiple highly hazardous materials. Strict adherence to safety protocols is non-negotiable.

-

Hazard Assessment:

-

2,4-Dichlorobenzoyl Chloride: Corrosive and lachrymatory. Reacts violently with water, releasing HCl gas. Causes severe skin and eye burns.[18]

-

Cyanide Salts (NaCN, CuCN): Acutely toxic. Fatal if swallowed, inhaled, or in contact with skin.[19] Crucially, contact with acids or water will liberate highly toxic hydrogen cyanide (HCN) gas.

-

This compound (Product): As an acyl cyanide, it is considered highly toxic and an irritant.

-

Solvents: Toluene and o-dichlorobenzene are flammable and/or toxic.

-

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood with excellent ventilation to prevent inhalation of dust, vapors, or potential HCN gas. A safety shower and eyewash station must be immediately accessible.[20][21]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Waste Disposal & Quenching: All cyanide-containing waste (solid and liquid) is considered hazardous and must be segregated and disposed of according to institutional guidelines. A quenching solution (e.g., a basic solution of sodium hypochlorite or hydrogen peroxide) should be prepared in advance to neutralize any residual cyanide on glassware or from small spills.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, primarily relying on the cyanation of the corresponding acyl chloride. While traditional methods using stoichiometric copper(I) cyanide at high temperatures are robust and effective, they present significant safety and environmental challenges. Future advancements in this field will likely focus on the adoption of milder, catalytic systems that utilize less toxic and more environmentally benign cyanide sources. The development of continuous flow processes could also offer a safer, more controlled, and scalable alternative to batch production for this important chemical intermediate.

References

- US5352827A - Synthesis of acyl cyanides in a hydrous reaction medium - Google P

- This compound | 35022-43-6 | FD21660 - Biosynth. (URL: )

- US4143068A - Process for the preparation of acyl cyanide compounds - Google P

- This compound CAS#: 35022-43-6 - ChemicalBook. (URL: )

- Chapter 1 - A Study on the Synthesis of Aryl Nitriles. (URL: )

- SAFETY D

- Alkanoyl and Aroyl Cyanide synthesis by Cyanation - Organic Chemistry Portal. (URL: )

- CN105777579A - Visible light catalytic synthesis method of aryl cyanide - Google P

- This compound 35022-43-6 wiki - Guidechem. (URL: )

- Acyl Cyanide. VI. The Synthesis of 1-Cyano-1-alkenyl Esters by the Reaction of Acyl Cyanides with Acid Chlorides. Synthesis and Mechanism | Bulletin of the Chemical Society of Japan | Oxford Academic. (URL: )

- Why is acetyl cyanide not obtained from acetyl chloride? - Chemistry Stack Exchange. (URL: )

- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: )

- SC-492388 - SAFETY D

- Synthesis routes of 2,3-Dichlorobenzoyl cyanide - Benchchem. (URL: )

- SAFETY D

- The Chemistry of Intermediates: Understanding 2,4-Dichlorobenzoyl Chloride's Role. (URL: )

- SAFETY D

- Cyan

- 2,3-Dichlorobenzoyl cyanide synthesis - ChemicalBook. (URL: )

- The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (URL: )

- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google P

- (12) Patent Application Publication (10) Pub. No.: US 2006/0281948 A1 - Googleapis.com. (URL: )

- An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF - ResearchG

- This compound CAS 35022-43-6 - United St

- US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google P

Sources

- 1. This compound CAS#: 35022-43-6 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. usbio.net [usbio.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 8. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]

- 9. Cyanation - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 14. CN105777579A - Visible light catalytic synthesis method of aryl cyanide - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzoyl Cyanide

Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 2,4-Dichlorobenzoyl cyanide (CAS No. 35022-43-6). Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes available data with field-proven analytical methodologies. We delve into the compound's identity, core physical characteristics, spectroscopic profile, and crucial safety and handling protocols. The guide emphasizes the rationale behind experimental choices, offering self-validating protocols for characterization and handling. By addressing common points of confusion with structurally similar compounds and providing detailed procedural outlines, this whitepaper serves as an essential resource for the safe and effective use of this compound in a laboratory setting.

Introduction and Chemical Identity

This compound is a niche aromatic compound primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its significance is noted in the preparation of certain benzoylcyclohexanedione pesticides and as a known impurity in the manufacturing of the anticonvulsant drug Lamotrigine.[1][2] Accurate characterization is therefore paramount for quality control, process optimization, and regulatory compliance.

Nomenclature and Key Identifiers

Precise identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][3] |

| CAS Number | 35022-43-6 | [1][3][4] |

| Molecular Formula | C₈H₃Cl₂NO | [1][4][5] |

| Molecular Weight | 200.02 g/mol | [1][3][4] |

| Synonyms | 2,4-Dichlorophenylglyoxylonitrile; 2,4-Dichloro-α-oxobenzeneacetonitrile | [3][4] |

| InChI Key | CEOCVKWBUWKBKA-UHFFFAOYSA-N | [6] |

Structural Representation

The molecular structure, comprising a 2,4-disubstituted dichlorophenyl ring attached to an acyl cyanide group, dictates its reactivity and physical properties.

Critical Distinction from Related Compounds

A significant source of error in sourcing and data retrieval is the confusion between this compound and its structural relatives. It is critical to distinguish it from:

-

2,4-Dichlorobenzyl cyanide (CAS: 6306-60-1): This compound lacks the carbonyl (C=O) group, featuring a methylene (-CH₂-) bridge between the aromatic ring and the cyanide. This structural difference drastically alters its physical and chemical properties, including its melting point, which is well-documented at 60-62 °C.

-

Isomeric Variants: Positional isomers, such as 2,3-Dichlorobenzoyl cyanide (CAS: 77668-42-9), also exhibit distinct properties and should not be used interchangeably.[7]

Researchers must always verify the CAS number to ensure they are working with the correct substance.

Core Physical and Chemical Properties

The physical properties of a compound are essential for designing experiments, developing purification strategies, and ensuring safe handling.

Summary of Physicochemical Data

The following table summarizes the known and predicted physical properties of this compound.

| Property | Value | Notes and Rationale | Source(s) |

| Appearance | Grey Solid | The compound is consistently reported as a grey-colored solid at room temperature. | [2][3][4][8] |

| Melting Point | Data Not Available | No experimentally determined melting point is available in the reviewed literature. This is a critical data gap. Experimental determination via Differential Scanning Calorimetry (DSC) is strongly recommended for purity assessment. | |

| Boiling Point | 304.8 ± 32.0 °C | This value is computationally predicted and should be treated as an estimate. Experimental determination would require vacuum distillation to prevent thermal decomposition. | [1] |

| Density | 1.446 ± 0.06 g/cm³ | This is a predicted value. It suggests the solid is significantly denser than water. | [1] |

| Solubility | Soluble in Dichloromethane | Documented solubility in a common chlorinated solvent.[1][4][8] For practical applications, its solubility in other solvents like ethyl acetate, acetonitrile, and THF should be experimentally determined. | [1][4][8] |

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable for verifying the identity and purity of any chemical standard or intermediate. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint, while chromatography confirms purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple, showing only signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic protons would be observed, with their coupling patterns (doublets, doublet of doublets) providing confirmation of the 2,4-dichloro substitution.

-

¹³C NMR (Carbon NMR): The carbon spectrum will be more complex. Key expected signals include the carbonyl carbon (~160-170 ppm), the cyanide carbon (~110-120 ppm), and six distinct aromatic carbon signals, two of which will be directly attached to chlorine and shifted accordingly.[9] Quaternary carbon signals (including the carbonyl, cyanide, and C1, C2, C4 of the ring) will likely have lower intensities.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a calibrated NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction to obtain a clear spectrum for interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.

-

Expected Absorptions:

-

Acyl Cyanide (C=O): A strong, sharp absorption expected in the region of 1680-1700 cm⁻¹.

-

Cyanide (C≡N): A sharp, medium-intensity absorption around 2200-2250 cm⁻¹. The conjugation with the carbonyl group may slightly lower this frequency.

-

Aromatic C=C: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

-

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small, representative amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Scan the sample over the standard range (e.g., 4000-600 cm⁻¹).

-

Data Analysis: Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

MS provides crucial information about the compound's molecular weight and fragmentation pattern, confirming its elemental composition.

-

Expected Molecular Ion: The key feature will be the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:

-

A peak for [M]⁺ with two ³⁵Cl atoms.

-

A larger peak for [M+2]⁺ with one ³⁵Cl and one ³⁷Cl atom.

-

A smaller peak for [M+4]⁺ with two ³⁷Cl atoms. The relative intensity ratio of these peaks (approximately 9:6:1) is a definitive indicator of a dichlorinated compound.

-

-

Expected Fragmentation: Common fragmentation pathways would include the loss of the cyanide radical (•CN) and the loss of carbon monoxide (CO), leading to significant daughter ions.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds.

-

Methodology Rationale: A reverse-phase HPLC method is most appropriate. A C18 column provides excellent retention and separation for aromatic compounds. UV detection is ideal, as the aromatic ring and carbonyl group are strong chromophores. A wavelength of ~254 nm is a good starting point.

-

Causality in Method Development: The choice of mobile phase (e.g., acetonitrile/water or methanol/water) is driven by the need to achieve adequate retention and a good peak shape. A gradient elution (gradually increasing the organic solvent percentage) is often necessary to elute any potential impurities with different polarities in a reasonable timeframe.

Stability, Handling, and Safety

Given its structure as an acyl cyanide, this compound must be treated as a highly hazardous substance.

Chemical Stability and Storage

-

Hydrolytic Sensitivity: Acyl cyanides can be sensitive to moisture, potentially hydrolyzing to the corresponding carboxylic acid (2,4-Dichlorobenzoic acid) and releasing toxic hydrogen cyanide gas.

-

Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and refrigerated at 2-8°C.[3]

Hazard Evaluation

While a specific safety data sheet is not widely available, the hazard profile can be inferred from its structural components and related compounds.

-

Toxicity: The cyanide moiety makes this compound highly toxic if ingested, inhaled, or absorbed through the skin. The hazards of the related 2,4-Dichlorobenzyl cyanide (Toxic if swallowed, in contact with skin or if inhaled) should be assumed to apply.

-

Irritation: It is expected to be a severe skin and eye irritant.

-

Reactivity: Avoid contact with strong acids, bases, oxidizing agents, and water.[10][11]

Recommended Handling Protocols

All manipulations must be conducted with strict adherence to safety protocols.

-

Engineering Controls: All work must be performed inside a certified chemical fume hood to prevent inhalation of dust or potential HCN release.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile gloves (double-gloving is recommended).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Body Protection: A lab coat and closed-toe shoes are required.

-

-

Decontamination: Have a cyanide antidote kit available and ensure personnel are trained in its use. Prepare a decontamination solution (e.g., a buffered bleach solution) for spills and glassware.

-

Waste Disposal: All contaminated materials (gloves, pipette tips, vials) and excess compound must be disposed of as hazardous chemical waste in a designated, sealed container according to institutional and local regulations.[10]

Conclusion

This compound is a valuable chemical intermediate whose utility is matched by its hazardous nature. This guide has consolidated the available physical data, highlighting critical gaps such as the experimental melting point, and provided a framework for its comprehensive characterization. The predicted properties and detailed analytical protocols serve as a robust starting point for any researcher. By understanding its properties, distinguishing it from related compounds, and adhering strictly to the outlined safety procedures, scientists can confidently and safely incorporate this compound into their synthetic and analytical workflows.

References

-

This compound | C8H3Cl2NO | CID 9834232 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2,4-Dichlorobenzyl cyanide | CAS#:6306-60-1 | Chemsrc. (n.d.). Retrieved from [Link]

-

2,4-Dichlorophenylacetonitrile - ChemBK. (n.d.). Retrieved from [Link]

-

CAS No : 35022-43-6 | Product Name : 2,4-Dichloro benzoyl Cyanide | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]

- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents. (n.d.).

-

This compound | CAS 35022-43-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

C NMR Spectroscopy - University of Regensburg. (n.d.). Retrieved from [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

An Overview and Comparison of Methods for Cyanide Analysis - California Water Boards. (n.d.). Retrieved from [Link]

-

Cyanide Analysis Guide - OI Analytical. (n.d.). Retrieved from [Link]

- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents. (n.d.).

Sources

- 1. This compound CAS#: 35022-43-6 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. This compound | C8H3Cl2NO | CID 9834232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorobenzoyl chloride(89-75-8) 13C NMR [m.chemicalbook.com]

- 7. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]

- 8. usbio.net [usbio.net]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. 2,4-Dichlorophenylacetonitrile(6306-60-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide for Chemical Researchers

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2,4-Dichlorobenzoyl cyanide (CAS No. 35022-43-6), a key chemical intermediate.

This technical whitepaper provides a comprehensive overview of this compound, a crucial building block in the synthesis of pharmaceuticals and agrochemicals. From its fundamental chemical and physical properties to detailed synthetic protocols and safety considerations, this document serves as an essential resource for professionals in the chemical and pharmaceutical industries.

Core Characteristics and Physicochemical Properties

This compound is a grey solid organic compound with the chemical formula C₈H₃Cl₂NO and a molecular weight of 200.02 g/mol .[1][2] It is recognized for its role as a reactive intermediate, primarily in the preparation of benzoylcyclohexanedione pesticides and as a crucial precursor in the synthesis of the antiepileptic drug Lamotrigine.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35022-43-6 | [1][2] |

| Molecular Formula | C₈H₃Cl₂NO | [1][2] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| Appearance | Grey solid | [1] |

| Boiling Point | 304.8 ± 32.0 °C (Predicted) | [1] |

| Density | 1.446 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Dichloromethane | [1][4] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves the reaction of 2,4-dichlorobenzoyl chloride with a cyanide source. A common and effective method utilizes cuprous cyanide (CuCN) in a suitable solvent.

Synthesis via Nucleophilic Acyl Substitution

The formation of this compound from 2,4-dichlorobenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The chloride ion, being a good leaving group, is subsequently displaced.

The use of cuprous cyanide is often preferred as it can provide a controlled release of cyanide ions, and the copper(I) may coordinate with the reactants, facilitating the reaction. Solvents such as acetonitrile or toluene are frequently employed, and the reaction may be carried out at elevated temperatures to ensure a reasonable reaction rate.[5]

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from methodologies described in the patent literature for the synthesis of related compounds.[5]

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Toluene (anhydrous)

-

Petroleum ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichlorobenzoyl chloride (e.g., 1.67 moles) and cuprous cyanide (e.g., 200.0 g).

-

Heat the reaction mixture to 160-165 °C under a nitrogen atmosphere and stir vigorously for approximately 7 hours.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to 85 °C and cautiously add toluene (e.g., 1200 mL).

-

Stir the resulting suspension for 1 hour at 60 °C, then cool to 15 °C.

-

Filter the mixture to remove the inorganic salts (cuprous chloride and unreacted cuprous cyanide).

-

Wash the filter cake with a small amount of cold toluene.

-

Concentrate the filtrate under reduced pressure at 55 °C to remove the toluene.

-

The crude product can be purified by crystallization from petroleum ether to yield this compound as a solid.[5]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. While publicly available, detailed spectra are scarce, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the dichlorinated benzene ring. The integration and splitting patterns (multiplicities) of these signals will be consistent with the substitution pattern of the ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. Key expected chemical shifts include a signal for the carbonyl carbon (C=O) typically in the range of 160-180 ppm, and a signal for the cyanide carbon (C≡N) around 110-120 ppm. The remaining six signals will correspond to the carbons of the dichlorinated aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. A strong absorption band around 2200-2240 cm⁻¹ is indicative of the cyanide (C≡N) stretching vibration. A strong carbonyl (C=O) stretching band is expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200 for ¹²C, ³⁵Cl; with isotopic peaks for ³⁷Cl). Fragmentation patterns would likely involve the loss of CO, CN, and chlorine atoms.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of several important commercial products, most notably the antiepileptic drug Lamotrigine and a class of herbicides.

Intermediate in the Synthesis of Lamotrigine

Lamotrigine, a phenyltriazine class anticonvulsant, is synthesized using a dichlorobenzoyl cyanide derivative as a key starting material. The synthesis involves the condensation of the benzoyl cyanide with aminoguanidine, followed by cyclization to form the triazine ring.[6][7][8][9]

Figure 2: Simplified workflow for the synthesis of Lamotrigine from a dichlorobenzoyl cyanide.

Precursor for Benzoylcyclohexanedione Herbicides

This compound is used in the preparation of benzoylcyclohexanedione herbicides, such as sulcotrione. The synthesis involves the acylation of a 1,3-cyclohexanedione derivative with this compound.[1][3]

Detailed Experimental Protocol for Acylation: The following is a representative protocol for the reaction of this compound with 1,3-cyclohexanedione.[3]

Materials:

-

1,3-Cyclohexanedione

-

This compound

-

Anhydrous zinc chloride (ZnCl₂)

-

Triethylamine

-

Methylene chloride (DCM)

-

Hydrochloric acid (2N)

-

Sodium carbonate solution (5%)

-

Copper(II) acetate solution (5%)

Procedure:

-

Combine 1,3-cyclohexanedione (0.1 mole), this compound (0.1 mole), and anhydrous zinc chloride (0.11 mole) in methylene chloride (100 mL).

-

Slowly add triethylamine (0.12 mole) to the mixture while cooling to control the exothermic reaction.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into 2N hydrochloric acid and separate the organic phase.

-

Wash the organic phase four times with 150 mL portions of 5% sodium carbonate solution.

-

Combine the aqueous washings, acidify with HCl, and extract with methylene chloride.

-

Dry and concentrate the organic extracts to obtain the crude product.

-

For purification, dissolve the crude product in ether and stir with 5% copper(II) acetate solution to form the copper salt.

-

Filter the copper salt, wash with ether, and then treat with 6N hydrochloric acid to regenerate the desired product.

-

Extract with ether to obtain the purified 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione.[3]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[10]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: If handling as a powder or if there is a risk of inhalation, use a NIOSH-approved respirator.

-

Lab Coat: A lab coat should be worn to prevent skin contact.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Toxicology: The toxicity of this compound is primarily associated with the cyanide group. Cyanide is a potent inhibitor of cellular respiration, specifically targeting the cytochrome c oxidase enzyme in the mitochondrial electron transport chain. This inhibition prevents cells from utilizing oxygen, leading to cytotoxic hypoxia.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or professional working with this compound. This guide provides a foundational understanding to facilitate its effective and safe use in research and development.

References

-

Quick Company. (n.d.). A Novel Process For Synthesis Of Lamotrigine And Its Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). EP2054396A1 - A process for the preparation of lamotrigine.

-

New Drug Approvals. (2014, November 12). Ламотрижин, Lamotrigine an antiepileptic. Retrieved from [Link]

- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

Quick Company. (n.d.). An Improved Process For Preparation Of Lamotrigine Intermediates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2- (2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-pentanedione. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL N-PHENYLFORMIMIDATE. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZOYL CYANIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZOPHENONE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetonitrile, 2,4-dichloro-. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2,4-dichloro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 35022-43-6 | Product Name : 2,4-Dichloro benzoyl Cyanide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

SpectraBase. (n.d.). 2,4-Dichlorobenzamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Dichlorobenzyl cyanide | CAS#:6306-60-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 2-(4-cholorophenyl)-3,3-dichloroacrylonitrile (1d). Retrieved from [Link]

Sources

- 1. This compound CAS#: 35022-43-6 [m.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. prepchem.com [prepchem.com]

- 4. usbio.net [usbio.net]

- 5. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. An Improved Process For Preparation Of Lamotrigine Intermediates [quickcompany.in]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide: Structure, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dichlorobenzoyl cyanide, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its core structural features, synthesis, chemical reactivity, and its emerging role as a potential covalent modifier of therapeutic targets.

Core Molecular Structure and Physicochemical Properties

This compound, with the empirical formula C₈H₃Cl₂NO, is an aromatic acyl cyanide.[1][2][3][4] Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a benzoyl cyanide moiety. This arrangement of electron-withdrawing groups and reactive functionalities dictates its chemical behavior and potential biological activity.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 35022-43-6 | [1][2][4] |

| Molecular Formula | C₈H₃Cl₂NO | [1][2][3][4] |

| Molecular Weight | 200.02 g/mol | [1][2][3][4] |

| Appearance | Grey Solid | [1] |

| Synonyms | 2,4-Dichlorophenylglyoxylonitrile, 2,4-Dichloro-α-oxo-benzeneacetonitrile | [1] |

digraph "2_4_Dichlorobenzoyl_cyanide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"];

// Define the structure of the benzene ring C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Attach substituents to the benzene ring C1 -- C7; C2 -- Cl1; C4 -- Cl2; C3 -- H1; C5 -- H2; C6 -- H3;

// Define the benzoyl cyanide group C7 -- O1 [style=double]; C7 -- C8; C8 -- N1 [style=triple];

// Position the nodes using neato layout engine C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; Cl1 [pos="2.4,0!"]; Cl2 [pos="0,4.2!"]; C7 [pos="-0.6,-1.4!"]; O1 [pos="-1.8,-1.4!"]; C8 [pos="0,-2.8!"]; N1 [pos="0,-4.2!"]; H1[pos="2.4,2.8!"]; H2[pos="-2.4,2.8!"]; H3[pos="-2.4,0!"];

}

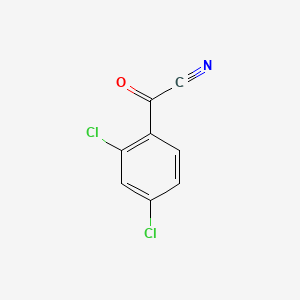

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic substitution of the chloride in 2,4-dichlorobenzoyl chloride with a cyanide anion. While various cyanide sources can be employed, the use of copper(I) cyanide is frequently cited in patent literature for the synthesis of related benzoyl cyanides.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride

This protocol is a representative synthesis based on established methods for analogous compounds.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Copper(I) cyanide (CuCN)

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 2,4-dichlorobenzoyl chloride and anhydrous toluene.

-

Stir the solution and add copper(I) cyanide portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanism of Action as a Cysteine Protease Inhibitor

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and, to a lesser extent, the nitrile carbon. This inherent electrophilicity makes it a candidate for covalent modification of nucleophilic residues in biological macromolecules.

Of particular interest to drug development professionals is its potential to act as a covalent inhibitor of cysteine proteases. The nitrile group in such compounds is considered an attractive "warhead" for covalent inhibition due to its milder electrophilicity compared to more reactive groups, which can reduce off-target effects.[5]

The proposed mechanism of inhibition involves the nucleophilic attack of the thiolate anion of the catalytic cysteine residue in the active site of a cysteine protease on the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which can then rearrange, leading to the formation of a stable thioester bond and effectively inactivating the enzyme.

Caption: Proposed mechanism of cysteine protease inhibition.

Physicochemical Characterization (Predicted)

Predicted Spectroscopic Data:

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic region (7.0-8.0 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to ortho and meta coupling. |

| ¹³C NMR | Aromatic carbons: ~125-140 ppm. Carbonyl carbon: ~160-170 ppm. Nitrile carbon: ~110-120 ppm. |

| IR Spectroscopy | C=O stretch: ~1680-1700 cm⁻¹. C≡N stretch: ~2220-2240 cm⁻¹. C-Cl stretches: ~1000-1100 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 200/202/204 (isotopic pattern for two chlorine atoms). Fragmentation would likely involve the loss of the cyanide radical (·CN) and subsequent loss of carbon monoxide (CO) from the benzoyl cation. |

Applications in Research and Development

This compound serves as a valuable molecule in several areas of chemical science and industry.

-

Covalent Inhibitor Development: Its structure, featuring a reactive aroyl cyanide moiety, makes it a compelling starting point or fragment for the design of targeted covalent inhibitors for cysteine proteases. These enzymes are implicated in a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[5]

-

Agrochemical Synthesis: This compound is a known intermediate in the manufacturing of certain benzoylcyclohexanedione pesticides.[4]

-

Pharmaceutical Process Chemistry: this compound has been identified as a process-related impurity in the synthesis of the antiepileptic drug Lamotrigine.[4] Its characterization and control are therefore crucial for the quality and safety of the final pharmaceutical product.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a multifaceted molecule with established roles in industrial synthesis and significant potential in the field of medicinal chemistry. Its well-defined structure and reactivity, particularly as a covalent modifier of cysteine proteases, position it as a valuable tool for researchers and scientists. A thorough understanding of its synthesis, characterization, and handling is essential for its safe and effective utilization in both academic and industrial settings.

References

- do Canto, F. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.

- Sugiura, M., et al. (2015).

- Ghosh, A. K., & Brindisi, M. (2020). Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. Journal of Medicinal Chemistry.

-

National Institute of Standards and Technology. (n.d.). 2,4-D. Retrieved from [Link]

- The Royal Society of Chemistry. (2013).

-

Pharmaffiliates. (n.d.). 2,4-Dichloro benzoyl Cyanide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 2,4-dichloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 2-(4-cholorophenyl)-3,3-dichloroacrylonitrile (1d). Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- MilliporeSigma. (n.d.). 13-C NMR Chemical Shift Table.pdf.

-

National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 2,4-dichloro-. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Defense Technical Information Center. (n.d.).

- National Center for Biotechnology Information. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry.

- WuXi AppTec. (2025). Targeted Covalent Inhibitor Synthesis. YouTube.

- National Center for Biotechnology Information. (2014). Past, present and future of cyanide antagonism research: From the early remedies to the current therapies. World Journal of Emergency Medicine.

- National Center for Biotechnology Information. (2021). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H3Cl2NO | CID 9834232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 35022-43-6 [m.chemicalbook.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

2,4-Dichlorobenzoyl cyanide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2,4-Dichlorobenzoyl Cyanide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the proposed mechanism of action for this compound. Based on its chemical structure, particularly the presence of an electrophilic benzoyl cyanide moiety, the primary mechanism is hypothesized to be the covalent, reversible inhibition of cysteine proteases. This document elucidates the chemical basis for this interaction, identifies potential enzyme targets such as papain-like cysteine proteases and deubiquitinating enzymes (DUBs), and presents a comprehensive, self-validating experimental workflow to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the biochemical activity of this compound.

Introduction: Unveiling the Reactive Potential of this compound

This compound (CAS No. 35022-43-6) is an organic compound characterized by a dichlorinated benzene ring attached to a carbonyl group and a cyanide moiety.[1][2][3] While specific biological studies on this molecule are not extensively documented in publicly available literature, its chemical architecture provides significant insight into its likely biochemical reactivity. The core of its potential mechanism of action lies in the benzoyl cyanide group, a structure known to be a reactive electrophile.

The cyanide group, in this context, is not acting in its typical systemic role as a metabolic poison that inhibits cytochrome c oxidase.[4][5] Instead, the carbon atom of the nitrile group is rendered highly electrophilic by the adjacent electron-withdrawing carbonyl group. This electronic arrangement makes it a prime candidate for nucleophilic attack by residues within an enzyme's active site. This guide will focus on the most plausible targets: the highly nucleophilic thiol groups of cysteine residues, which are the defining feature of cysteine proteases.[6][7]

Proposed Core Mechanism: Covalent Inhibition of Cysteine Proteases

The central hypothesis is that this compound functions as a covalent, reversible inhibitor of cysteine proteases. This mechanism is well-established for other nitrile-containing small molecules.[8][9]

The Chemistry of Inhibition: Thioimidate Adduct Formation

The inhibitory action proceeds via the nucleophilic attack of the catalytic cysteine's thiol group (-SH) on the electrophilic carbon of the cyanide moiety. This reaction forms a covalent thioimidate adduct .[9] This process is typically reversible, allowing for the potential dissociation of the inhibitor from the enzyme.

The active site of a papain-like cysteine protease, for example, contains a catalytic dyad (or triad), most commonly featuring a cysteine and a histidine residue.[10] The histidine acts as a general base, deprotonating the cysteine thiol to form a highly reactive thiolate anion (-S⁻). This thiolate is the key nucleophile that initiates the attack on the inhibitor.

Below is a diagram illustrating the proposed chemical interaction.

Caption: Proposed reaction between the catalytic cysteine and this compound.

Potential Enzyme Targets

The family of cysteine proteases is vast and functionally diverse, presenting numerous potential targets for this compound. Two prominent and therapeutically relevant subfamilies include:

-

Papain-like Cysteine Proteases (PLCPs): This group includes human cathepsins (L, S, K), which are involved in processes ranging from immune response to bone remodeling, and proteases from pathogens like protozoa and viruses.[6][8][10][11] Their well-defined substrate-binding pockets make them druggable targets.

-

Deubiquitinating Enzymes (DUBs): DUBs are critical regulators of the ubiquitin-proteasome system, which controls protein stability and signaling pathways.[12][13] The majority of DUBs are cysteine proteases and have emerged as significant targets in oncology and neurodegenerative diseases.[13][14] Their dysregulation is implicated in numerous pathologies, making inhibitors highly sought after.[12]

A Self-Validating Experimental Workflow for Mechanism Verification

To move from a proposed mechanism to a validated one, a structured, multi-stage experimental approach is required. This workflow is designed to be self-validating, where each stage provides the foundation for the next and incorporates controls to ensure scientific rigor.

Stage 1: Initial Target Class Screening

Objective: To confirm if this compound inhibits cysteine proteases and to assess broad selectivity.

Methodology:

-

Enzyme Panel Selection: Assemble a panel of commercially available proteases including representative cysteine proteases (e.g., Papain, Cathepsin B, Cathepsin L), serine proteases (e.g., Trypsin), and metalloproteases (e.g., MMP-2).[15]

-

Activity Assay: Employ a fluorogenic substrate assay for each enzyme. The substrate is a peptide sequence specific to the enzyme, conjugated to a fluorophore that is quenched until cleaved.

-

Protocol:

-

Pre-incubate each enzyme with a concentration range of this compound (e.g., 100 µM down to 1 nM) for a set time (e.g., 30 minutes) in an appropriate assay buffer.

-

Initiate the reaction by adding the specific fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor for each enzyme class as a positive control (100% inhibition).

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: A significant reduction in activity for the cysteine proteases with minimal to no effect on other protease classes would provide the first line of evidence supporting the proposed mechanism.

| Enzyme Target | Protease Class | Known Inhibitor (Control) | Expected IC₅₀ (this compound) |

| Papain | Cysteine | E-64 | Low µM to nM range |

| Cathepsin L | Cysteine | E-64 | Low µM to nM range |

| Trypsin | Serine | Aprotinin | > 100 µM (No significant inhibition) |

| MMP-2 | Metallo | EDTA | > 100 µM (No significant inhibition) |

Stage 2: Investigating the Nature of Inhibition

Objective: To determine if the inhibition is reversible and to elucidate the kinetic mechanism (e.g., competitive, non-competitive).[16]

Methodology:

-

Reversibility Assay (Dialysis or Rapid Dilution):

-

Incubate a selected cysteine protease (e.g., Papain) with a high concentration of this compound (e.g., 10x IC₅₀) for 1 hour to form the enzyme-inhibitor complex.

-

Dialysis: Dialyze the complex against a large volume of assay buffer for several hours to remove the unbound inhibitor.

-

Rapid Dilution: Alternatively, dilute the complex 100-fold into a solution containing the fluorogenic substrate. This reduces the free inhibitor concentration to a non-inhibitory level.

-

Measure the enzymatic activity post-dialysis/dilution and compare it to a control enzyme that was not exposed to the inhibitor.

-

Rationale: Recovery of enzymatic activity indicates a reversible inhibitor, as the covalent adduct can dissociate. Lack of recovery suggests irreversible inhibition.

-

-

Mechanism of Action (MOA) Plot Analysis:

-

Perform the activity assay using a matrix of both substrate and inhibitor concentrations.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-

Rationale: The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) reveals the inhibition type. For a competitive inhibitor, Vmax remains unchanged while the apparent Km increases. For a non-competitive inhibitor, Km is unaffected, but the apparent Vmax decreases.[5][16]

-

Stage 3: Direct Target Engagement and Covalent Adduct Confirmation

Objective: To provide direct physical evidence of the covalent bond formation between the inhibitor and the target enzyme.

Methodology:

-

Intact Protein Mass Spectrometry (MS):

-

Incubate the target cysteine protease with and without this compound.

-

Desalt the samples and analyze them using high-resolution mass spectrometry (e.g., ESI-Q-TOF).

-

Rationale: The formation of a covalent adduct will result in a mass shift in the enzyme's molecular weight corresponding exactly to the molecular weight of the bound inhibitor (C₈H₃Cl₂NO, MW ≈ 200 g/mol ).[1] This provides unequivocal proof of covalent binding.

-

-

Peptide Mapping by LC-MS/MS:

-

After incubation (as above), denature, reduce, alkylate, and digest the enzyme with a sequence-specific protease like trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Rationale: Identify the specific peptide containing the catalytic cysteine. This peptide will show a mass modification corresponding to the inhibitor. MS/MS fragmentation will pinpoint the cysteine residue as the exact site of modification.

-

Below is a diagram illustrating the comprehensive experimental workflow.

Caption: A self-validating workflow to confirm the mechanism of action.

Conclusion and Future Directions

The chemical structure of this compound strongly suggests its primary mechanism of action is the covalent, reversible inhibition of cysteine proteases through the formation of a thioimidate adduct. This guide outlines this proposed mechanism and provides a robust, multi-stage experimental plan to validate it. Confirmation of this mechanism would position this compound as a valuable chemical probe for studying cysteine protease biology and as a potential starting point for the development of therapeutic agents targeting enzymes in this class, such as cathepsins or deubiquitinating enzymes. Future work should focus on executing the described workflow, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.

References

-

The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. PubMed Central. [Link]

-

Inhibitors of cysteine proteases. PubMed. [Link]

-

A cysteine protease inhibitor rescues mice from a lethal Cryptosporidium parvum infection. Antimicrobial Agents and Chemotherapy. [Link]

-

This compound | CAS 35022-43-6. AMERICAN ELEMENTS. [Link]

-

This compound | C8H3Cl2NO | CID 9834232. PubChem. [Link]

-

Interaction of papain-like cysteine proteases with dipeptide-derived nitriles. PubMed. [Link]

-

Interaction of Papain-like Cysteine Proteases with Dipeptide-Derived Nitriles. ResearchGate. [Link]

-

Role of Papain-Like Cysteine Proteases in Plant Development. Frontiers in Plant Science. [Link]

-

Accelerating inhibitor discovery for deubiquitinating enzymes. PubMed Central. [Link]

-

Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. International Journal of Molecular Sciences. [Link]

-

Enzyme Inhibition. BioNinja. [Link]

-

Papain-like cysteine proteases: key players at molecular battlefields employed by both plants and their invaders. MPG.PuRe. [Link]

-

Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube. [Link]

-

Deubiquitylating enzymes and drug discovery: emerging opportunities. PubMed Central. [Link]